molecular formula C60H38N4 B3344585 H2Tptbp CAS No. 80528-89-8

H2Tptbp

Cat. No.: B3344585
CAS No.: 80528-89-8
M. Wt: 815 g/mol
InChI Key: FTLBCTMWXUZNRJ-UHFFFAOYSA-N
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Description

H2Tptbp, also known as 5,10,15,20-Tetrakis(4-pyridyl)-21H,23H-porphine, is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its use as a small molecule ion indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2Tptbp typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific synthetic route can vary, but a common method involves the use of pyrrole and 4-pyridinecarboxaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is usually carried out under reflux conditions, and the product is purified by chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

H2Tptbp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-porphyrins, while substitution reactions can produce various alkyl or acyl-substituted porphyrins .

Scientific Research Applications

H2Tptbp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H2Tptbp exerts its effects involves its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and undergoes a photochemical reaction to produce reactive oxygen species. These reactive species can damage cellular components, leading to cell death. The molecular targets and pathways involved in these processes include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

H2Tptbp can be compared with other porphyrin compounds such as:

This compound is unique due to its pyridyl groups, which enhance its ability to act as an ion indicator and provide distinct chemical reactivity compared to other porphyrins .

Properties

IUPAC Name

2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H38N4/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56/h1-36,61,64H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLBCTMWXUZNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H38N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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